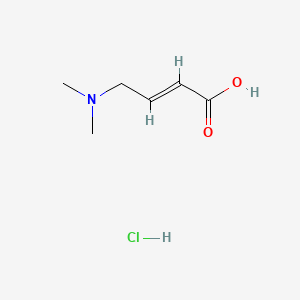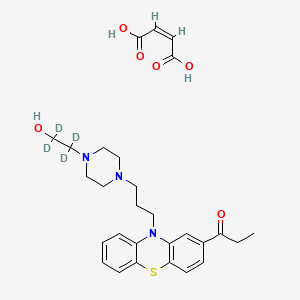
N-(N-苯甲酰-L-酪氨酰)-L-丙氨酸-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(N-Benzoyl-L-tyrosyl)-L-alanine” is a compound that could be related to “N-Benzoyl-L-tyrosine p-nitroanilide” and "N-Benzoyl-L-tyrosine p-amidobenzoic acid" . These compounds are used as substrates to identify, differentiate, and characterize various proteases .
Synthesis Analysis
There’s a high-performance liquid chromatographic method described for the analysis of bentiromide metabolites in urine . This method might be relevant to the synthesis analysis of “N-(N-Benzoyl-L-tyrosyl)-L-alanine”.
Molecular Structure Analysis
The molecular formula of “N-Benzoyl-L-tyrosine p-nitroanilide” is C22H19N3O5 . The molecular weight is 405.40 . The molecular structure of “N-(N-Benzoyl-L-tyrosyl)-L-alanine” might be similar.
Chemical Reactions Analysis
“N-Benzoyl-L-tyrosine p-nitroanilide” is used as a substrate to identify, differentiate, and characterize serine carboxypeptidase(s) and various proteases . The chemical reactions involving “N-(N-Benzoyl-L-tyrosyl)-L-alanine” might be similar.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-Benzoyl-L-tyrosine p-nitroanilide” include a melting point of 235-237 °C and it is stored at −20°C . The properties of “N-(N-Benzoyl-L-tyrosyl)-L-alanine” might be similar.
科学研究应用
外分泌胰腺功能评估
N-(N-苯甲酰-L-酪氨酰)-L-丙氨酸-d5: 用于评估外分泌胰腺功能。 该化合物,也被称为苯甲酰酪氨酰丙氨酸酰胺(Bentiromide),是一种糜蛋白酶敏感的肽,口服后在肠道中被糜蛋白酶特异性裂解 。 由此产生的产物,N-苯甲酰-L-酪氨酸和对氨基苯甲酸(PABA),被吸收并通过尿液排泄,提供胰腺糜蛋白酶活性的指标 。
胰腺外分泌功能不全的诊断
This compound 的水解产物用于诊断胰腺外分泌功能不全,特别是在慢性胰腺炎等疾病中 。 慢性胰腺炎患者服用该化合物后,尿液中PABA的回收率明显降低,表明胰腺功能下降 。
糖尿病患者胰腺功能的研究
研究表明,糖尿病患者常表现出外分泌胰腺功能异常 。 服用This compound 后,对尿液中PABA进行分析可以揭示这些功能障碍 。
肝硬化对胰腺功能影响的调查
肝硬化会严重损害肝脏功能,进而可能影响PABA的清除。 使用This compound进行的研究有助于了解肝硬化如何影响胰腺功能和PABA的清除过程 。
代谢途径分析
This compound 的代谢途径已在正常动物和胰管结扎动物中进行研究。 这些发现有助于更好地理解该化合物水解产物的吸收和排泄所涉及的代谢过程 。
药代动力学和生物利用度研究
该化合物的吸收速率和生物利用度与肠道糜蛋白酶活性相关。 这种关系对于药代动力学研究至关重要,可以为治疗应用提供剂量和给药方法信息 。
动物模型中合成肽的应用
This compound: 作为一种合成肽模型,用于研究动物模型中外分泌胰腺功能不全的诊断,为人类进行类似评估提供基础 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width
作用机制
Target of Action
The primary target of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 is chymotrypsin , a type of protease . Chymotrypsin plays a crucial role in protein digestion by breaking down proteins in the small intestine into smaller peptides.
Mode of Action
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 interacts with chymotrypsin by serving as a substrate . It is resistant to trypsin, another type of protease, making it specific for chymotrypsin .
Biochemical Pathways
The compound’s interaction with chymotrypsin affects the protein digestion pathway . By serving as a substrate for chymotrypsin, it influences the breakdown of proteins into smaller peptides. The downstream effects of this interaction can impact the overall process of protein digestion and absorption .
Pharmacokinetics
As a substrate for chymotrypsin, it is likely to be metabolized in the small intestine during the process of protein digestion .
Result of Action
The molecular and cellular effects of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5’s action primarily involve the modulation of protein digestion. By serving as a substrate for chymotrypsin, it can influence the enzyme’s activity and thus the rate and extent of protein breakdown .
Action Environment
The action of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 is influenced by the environment in the small intestine, where chymotrypsin is active. Factors such as pH and the presence of other digestive enzymes can impact the compound’s efficacy and stability .
未来方向
生化分析
Biochemical Properties
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 plays a significant role in biochemical reactions, particularly in the study of proteolytic enzymes. It is commonly used as a substrate for chymotrypsin, a serine protease that cleaves peptide bonds. The interaction between N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 and chymotrypsin involves the enzyme recognizing and binding to the benzoyl-tyrosyl moiety, followed by the cleavage of the peptide bond between the tyrosine and alanine residues. This interaction is crucial for understanding the specificity and catalytic mechanism of chymotrypsin and other related proteases .
Cellular Effects
N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 can influence various cellular processes by modulating enzyme activity. In cells expressing chymotrypsin or similar proteases, the compound can be used to monitor enzyme activity and study its effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, the cleavage of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 by chymotrypsin can lead to changes in downstream signaling pathways, affecting processes such as apoptosis, cell proliferation, and differentiation .
Molecular Mechanism
The molecular mechanism of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 involves its interaction with proteolytic enzymes, primarily chymotrypsin. The compound binds to the active site of the enzyme, where the benzoyl-tyrosyl moiety is recognized and positioned for cleavage. The enzyme’s catalytic triad (serine, histidine, and aspartate) facilitates the hydrolysis of the peptide bond between the tyrosine and alanine residues, resulting in the release of the cleaved products. This mechanism provides insights into the enzyme’s substrate specificity and catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but prolonged exposure to light, heat, or moisture can lead to degradation. In in vitro studies, the activity of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 as a substrate can be monitored over time to assess the stability of the enzyme-substrate complex and the kinetics of the enzymatic reaction .
Dosage Effects in Animal Models
The effects of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 in animal models can vary with different dosages. At low doses, the compound can be used to study the basal activity of proteolytic enzymes without causing significant physiological changes. At higher doses, N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of normal cellular functions. These threshold effects are important for determining the safe and effective dosage range for experimental studies .
Transport and Distribution
Within cells and tissues, N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for enzymatic reactions. The transport and distribution of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 are critical for understanding its cellular effects and optimizing its use in experimental studies .
Subcellular Localization
The subcellular localization of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a benzoyl group may facilitate the localization of N-(N-Benzoyl-L-tyrosyl)-L-alanine-d5 to membrane-bound organelles or specific protein complexes. Understanding the subcellular localization of the compound is important for elucidating its role in cellular processes and optimizing its use in biochemical assays .
属性
IUPAC Name |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5/c1-12(19(25)26)20-18(24)16(11-13-7-9-15(22)10-8-13)21-17(23)14-5-3-2-4-6-14/h2-10,12,16,22H,11H2,1H3,(H,20,24)(H,21,23)(H,25,26)/t12-,16-/m0/s1/i2D,3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRCBRUPIDLBSA-CFEBADSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C)C(=O)O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356383-19-1 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356383-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








